1-(4-Chlorophenyl)cyclopentanecarboxylic acid
Overview
Description
1-(4-Chlorophenyl)cyclopentanecarboxylic acid is a chemical compound that has been found to react with diorganotin (IV) oxide or dichloride to yield organotin (IV) complexes. These complexes have shown antitumor activities against various human cancer cell lines .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula ClC6H4C5H8CO2H . It has a molecular weight of 224.68 . The InChI string is 1S/C12H13ClO2/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12/h3-6H,1-2,7-8H2,(H,14,15) .Chemical Reactions Analysis
This compound reacts with diorganotin (IV) oxide or dichloride to yield organotin (IV) complexes . These complexes have shown antitumor activities against various human cancer cell lines .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a melting point of 162-164 °C . It is soluble in methanol .Scientific Research Applications
Synthesis and Chemical Reactions
1-(4-Chlorophenyl)cyclopentanecarboxylic acid has been utilized in various synthetic chemical reactions. For instance, it's involved in the formation of 1,2-dioxanes using tris(2,4-pentanedionato)manganese(III) in acetic acid, leading to the production of 4-acetyl-3-methyl-1,2-dioxan-3-ol and other compounds (Nishino et al., 1991). Additionally, it's part of manganese(II and III)-mediated synthesis of cyclic peroxides from alkenes, active methylene compounds, and molecular oxygen, yielding various cyclic peroxides (Qian et al., 1992).
Supramolecular Chemistry
This compound plays a role in supramolecular chemistry. Research has shown its involvement in the formation of supramolecular self-assembly organized by parallel and antiparallel hydrogen bonds in the racemic crystal structures of cyclopentane derivatives (Kălmăn et al., 2001). This aspect of its application contributes to the understanding of molecular interactions and crystallography.
Organic Synthesis
The compound is also used in the synthesis of various organic molecules. For example, it has been used in the synthesis of N-(4-chlorophenyl)-1-admantanecarboxamide, an important bifunctional pharmaceutical intermediate (You, 2007). Such syntheses are fundamental in the development of new pharmaceuticals and chemical intermediates.
Research in Material Science
In material science, this compound is used in the study of luminescent mono- and binuclear cyclometalated platinum(II) complexes. These complexes are significant for their potential applications in optoelectronic devices and luminescence-based sensors (Lai et al., 1999).
Medicinal Chemistry Applications
In the field of medicinal chemistry, the compound has been used for synthesizing organotin(IV) complexes containing 1-(4-chlorophenyl)-1-cyclopentanecarboxylato ligands. These complexes have been evaluated for their antititumor activities, showing potential in cancer treatment research (Shang et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
It has been found to react with diorganotin (iv) oxide or dichloride .
Mode of Action
The compound interacts with diorganotin (IV) oxide or dichloride to yield organotin (IV) complexes . These complexes have been found to exhibit antitumor activities against various human cancer cell lines .
Biochemical Pathways
The formation of organotin (iv) complexes suggests a potential impact on pathways related to cellular growth and proliferation, particularly in the context of cancer cells .
Pharmacokinetics
Its lipophilicity and water solubility suggest that it may have good absorption and bioavailability .
Result of Action
The primary result of the action of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid is the formation of organotin (IV) complexes that exhibit antitumor activities against various human cancer cell lines . This suggests that the compound may have potential therapeutic applications in the treatment of cancer.
Biochemical Analysis
Biochemical Properties
1-(4-Chlorophenyl)cyclopentanecarboxylic acid plays a significant role in biochemical reactions, particularly in the formation of organotin (IV) complexes. These complexes have demonstrated antitumor activities against various human cancer cell lines . The compound interacts with diorganotin (IV) oxide or dichloride to yield these organotin (IV) complexes, which are crucial in inhibiting the growth of cancer cells . The nature of these interactions involves the coordination of the carboxylic acid group with the tin atom, forming a stable complex that can interfere with cellular processes in cancer cells.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In cancer cells, the compound’s interaction with organotin (IV) complexes leads to the inhibition of cell proliferation and induction of apoptosis . This effect is mediated through the disruption of cell signaling pathways that are essential for cancer cell survival and growth. Additionally, this compound can influence gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis . The compound also affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly organotin (IV) complexes. The carboxylic acid group of the compound coordinates with the tin atom, forming a stable complex that can inhibit the activity of enzymes involved in cell proliferation and survival . This inhibition leads to the disruption of cellular processes, ultimately resulting in the induction of apoptosis in cancer cells. Additionally, this compound can modulate gene expression by affecting the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its antitumor activity, with sustained inhibition of cancer cell proliferation and induction of apoptosis . The long-term effects on cellular function may vary depending on the concentration and duration of exposure to the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits cancer cell proliferation . At higher doses, the compound can induce toxic effects, including damage to normal tissues and organs . Threshold effects have been observed, where a specific dosage range is required to achieve the desired antitumor activity without causing significant toxicity. It is essential to determine the optimal dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . These metabolic transformations can affect the compound’s efficacy and toxicity, influencing its overall pharmacokinetic profile. Additionally, this compound can alter metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters, facilitating its intracellular accumulation . Once inside the cells, the compound can bind to proteins that influence its localization and distribution within different cellular compartments . These interactions are crucial for the compound’s biological activity, as they determine its availability and concentration at the target sites.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biological effects . For example, the compound may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Additionally, post-translational modifications such as phosphorylation can affect the compound’s activity and function by altering its localization and interactions with other biomolecules.
Properties
IUPAC Name |
1-(4-chlorophenyl)cyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12/h3-6H,1-2,7-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNFJEMGWIQMJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30230636 | |
Record name | 1-(4-Chlorophenyl)cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30230636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80789-69-1 | |
Record name | 1-(4-Chlorophenyl)cyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80789-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chlorophenyl)cyclopentanecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080789691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 80789-69-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123457 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Chlorophenyl)cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30230636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-chlorophenyl)cyclopentanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.298 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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